molecular formula C19H16Cl2N2O3 B2631602 [(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-chloropropanoate CAS No. 320420-86-8

[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-chloropropanoate

Cat. No.: B2631602
CAS No.: 320420-86-8
M. Wt: 391.25
InChI Key: DUVLWUPNBXQKBI-PYCFMQQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-chloropropanoate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-chloropropanoate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Chloropropanoate Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the indole core or the chlorophenyl group is oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can be performed to reduce the carbonyl group in the indole core to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropanoate moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as ammonia, primary amines, and thiols can be used under basic or neutral conditions.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-chloropropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate the compound’s interactions with biological targets and its potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of [(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-chloropropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce pain and inflammation.

Uniqueness

[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-chloropropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-chloropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3/c1-12-2-7-16-15(10-12)18(22-26-17(24)8-9-20)19(25)23(16)11-13-3-5-14(21)6-4-13/h2-7,10H,8-9,11H2,1H3/b22-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVLWUPNBXQKBI-PYCFMQQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=NOC(=O)CCCl)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)N(C(=O)/C2=N\OC(=O)CCCl)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.